[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers: is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further substituted with a methanol group. Due to its unique structural features, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the following steps:
Starting Material: : The synthesis begins with cyclohexanone as the starting material.
Trifluoroethylation: : The cyclohexanone undergoes trifluoroethylation using trifluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide.
Reduction: : The resulting trifluoroethylated cyclohexanone is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Purification: : The mixture of diastereomers is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow reactors and large-scale reduction processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the alcohol group to a ketone or aldehyde.
Reduction: : Reduction reactions can further reduce the compound to simpler hydrocarbons.
Substitution: : Substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : The major products include cyclohexanone derivatives.
Reduction: : The major products include cyclohexylmethanol derivatives.
Substitution: : The major products include various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties and structural features. Some of its applications include:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme mechanisms and as a probe in biological assays.
Medicine: : Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: : Utilized in the development of new materials and in environmental research.
Mechanism of Action
The mechanism by which [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in biological assays and drug development.
Comparison with Similar Compounds
When compared to similar compounds, [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol stands out due to its unique trifluoroethyl group. Similar compounds include:
Cyclohexylmethanol: : Lacks the trifluoroethyl group.
Trifluoroethanol: : Contains the trifluoroethyl group but lacks the cyclohexyl ring.
Cyclohexanone: : The starting material for the synthesis of this compound.
The presence of the trifluoroethyl group in [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol provides it with distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2613387-85-0 |
---|---|
Molecular Formula |
C9H15F3O |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.